N-(2-chloroacetyl)naphthalene-1-carboxamide
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Overview
Description
N-(2-chloroacetyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.68 g/mol . This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a chloroacetyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve naphthalene-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroacetyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(2-azidoacetyl)naphthalene-1-carboxamide, N-(2-aminoacetyl)naphthalene-1-carboxamide, or N-(2-mercaptoacetyl)naphthalene-1-carboxamide.
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of N-(2-hydroxyacetyl)naphthalene-1-carboxamide or N-(2-aminoacetyl)naphthalene-1-carboxamide.
Scientific Research Applications
N-(2-chloroacetyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It may act as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biochemical pathways, resulting in the desired biological effects. The naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-ylcarbonyl)glycine: A compound with a similar naphthalene ring structure but different functional groups.
N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides: Compounds with similar carboxamide moieties but different substituents on the naphthalene ring.
Uniqueness
N-(2-chloroacetyl)naphthalene-1-carboxamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity. This functional group allows for specific covalent interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-chloroacetyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-8-12(16)15-13(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEFVRWYJYENFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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